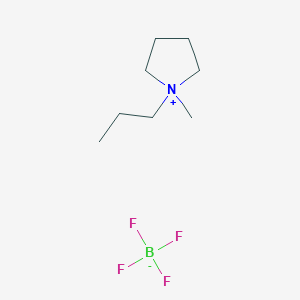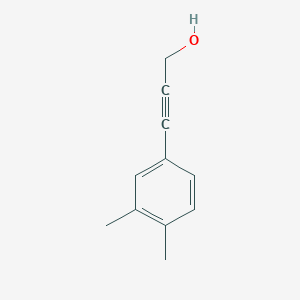
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%
概要
説明
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is an organic compound that is widely used in the fields of chemistry and biochemistry. In
作用機序
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, acts as a nucleophile in the formation of a variety of organic compounds. The nucleophilic attack of the compound on a substrate results in the formation of a new bond and the release of a leaving group. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is not known to have any significant biochemical or physiological effects.
実験室実験の利点と制限
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to obtain and is relatively stable under normal laboratory conditions. It is also relatively non-toxic and non-irritating. However, it is relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
The future directions for 3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, include further research into its use as a reagent in the synthesis of a variety of organic compounds, its use as a catalyst in the synthesis of a variety of organic compounds, and its use as a reactant in the synthesis of a variety of organic compounds. Additionally, further research is needed to explore the potential applications of the compound in the fields of medicine and biotechnology. Finally, research should be conducted to explore the potential toxicity and other safety issues associated with the compound.
科学的研究の応用
3-(3,4-Dimethyl-phenyl)-prop-2-yn-1-ol, 97%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxanes, 2-aryl-3-methyl-1,3-dioxanes and 2-aryl-3-methyl-1,3-dioxolanes. It is also used as a catalyst in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxolanes and 2-aryl-3-methyl-1,3-dioxanes. Additionally, it is used as a reactant in the synthesis of a variety of organic compounds, such as 2-aryl-3-methyl-1,3-dioxolanes and 2-aryl-3-methyl-1,3-dioxanes.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLWDGIFAPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)prop-2-yn-1-ol | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


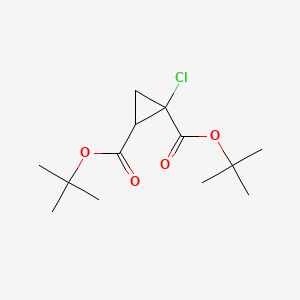

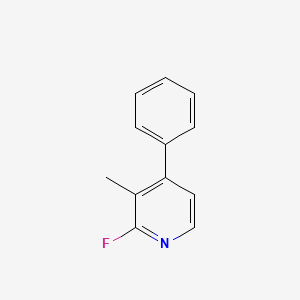
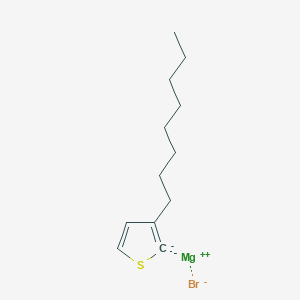
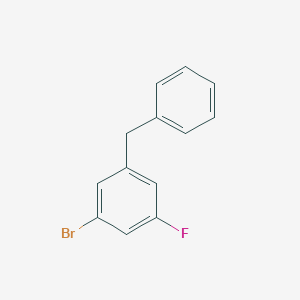
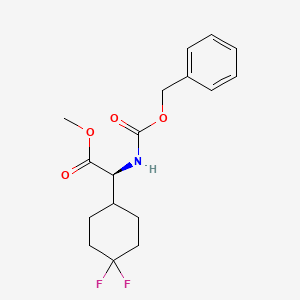

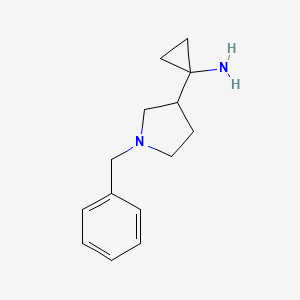
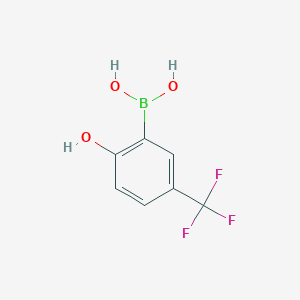
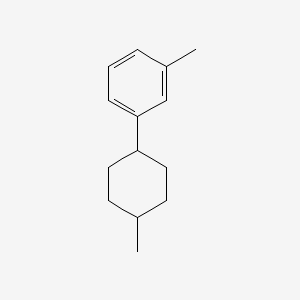
![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)
